molecular formula C15H12BrNO4 B5804906 5-Bromo-2-(2-methoxybenzamido)benzoic acid CAS No. 518009-05-7

5-Bromo-2-(2-methoxybenzamido)benzoic acid

Cat. No.: B5804906
CAS No.: 518009-05-7
M. Wt: 350.16 g/mol
InChI Key: MQOKBAWUSMVHCH-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxybenzamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a 2-methoxybenzamido group at the 2nd position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxybenzamido)benzoic acid typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine in the presence of a catalyst and an organic solvent to introduce the bromine atom at the 5th position.

    Amidation: The brominated product is then reacted with 2-methoxybenzoyl chloride in the presence of a base to form the 2-methoxybenzamido group at the 2nd position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for higher yields and purity. These methods often include:

    Optimized Reaction Conditions: Using specific catalysts and solvents to enhance the reaction efficiency.

    Purification Techniques: Employing crystallization, filtration, and drying processes to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxybenzamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-(2-methoxybenzamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxybenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzoic acid: Similar structure but lacks the 2-methoxybenzamido group.

    5-Bromo-2-methoxybenzaldehyde: Contains an aldehyde group instead of the carboxylic acid and amide groups.

    5-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of the 2-methoxybenzamido group.

Uniqueness

5-Bromo-2-(2-methoxybenzamido)benzoic acid is unique due to the presence of both the bromine atom and the 2-methoxybenzamido group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c1-21-13-5-3-2-4-10(13)14(18)17-12-7-6-9(16)8-11(12)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOKBAWUSMVHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359632
Record name Benzoic acid, 5-bromo-2-[(2-methoxybenzoyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518009-05-7
Record name Benzoic acid, 5-bromo-2-[(2-methoxybenzoyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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